molecular formula C10H10O2 B3058088 (1R)-2,3-Dihydro-1H-indene-1-carboxylic acid CAS No. 877-01-0

(1R)-2,3-Dihydro-1H-indene-1-carboxylic acid

Cat. No. B3058088
Key on ui cas rn: 877-01-0
M. Wt: 162.18 g/mol
InChI Key: JBQMFBWTKWOSQX-SECBINFHSA-N
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Patent
US04007225

Procedure details

To 60 % sulfuric acid is added 3.0 g. of 4-(p-chlorobenzyl)indan-1-carbonitrile and the mixture is refluxed in a current of nitrogen gas for 2 hours. After cooling, water is added and the mixture is extracted with ether. The ethereal solution is washed with water and extracted with a 5 % aqueous solution of potassium carbonate. The extract is rendered acidic with hydrochloric acid and the resultant precipitate is extracted with chloroform. The chloroform layer is washed with water and dried. The solvent is distilled off under reduced pressure and the residue is crystallized from cyclohexane. The described procedure gives 4-p-chlorobenzyl)indan-1-carboxylic acid as crystals melting at 127°-129° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-(p-chlorobenzyl)indan-1-carbonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)[OH:2].ClC1C=CC(C[C:12]2[CH:20]=[CH:19][CH:18]=[C:17]3[C:13]=2[CH2:14][CH2:15][CH:16]3[C:21]#N)=CC=1.[OH2:25]>>[CH:16]1([C:21]([OH:2])=[O:25])[C:17]2[C:13](=[CH:12][CH:20]=[CH:19][CH:18]=2)[CH2:14][CH2:15]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
4-(p-chlorobenzyl)indan-1-carbonitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(CC2=C3CCC(C3=CC=C2)C#N)C=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted with ether
WASH
Type
WASH
Details
The ethereal solution is washed with water
EXTRACTION
Type
EXTRACTION
Details
extracted with a 5 % aqueous solution of potassium carbonate
EXTRACTION
Type
EXTRACTION
Details
the resultant precipitate is extracted with chloroform
WASH
Type
WASH
Details
The chloroform layer is washed with water
CUSTOM
Type
CUSTOM
Details
dried
DISTILLATION
Type
DISTILLATION
Details
The solvent is distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue is crystallized from cyclohexane

Outcomes

Product
Name
Type
product
Smiles
C1(CCC2=CC=CC=C12)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04007225

Procedure details

To 60 % sulfuric acid is added 3.0 g. of 4-(p-chlorobenzyl)indan-1-carbonitrile and the mixture is refluxed in a current of nitrogen gas for 2 hours. After cooling, water is added and the mixture is extracted with ether. The ethereal solution is washed with water and extracted with a 5 % aqueous solution of potassium carbonate. The extract is rendered acidic with hydrochloric acid and the resultant precipitate is extracted with chloroform. The chloroform layer is washed with water and dried. The solvent is distilled off under reduced pressure and the residue is crystallized from cyclohexane. The described procedure gives 4-p-chlorobenzyl)indan-1-carboxylic acid as crystals melting at 127°-129° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-(p-chlorobenzyl)indan-1-carbonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)[OH:2].ClC1C=CC(C[C:12]2[CH:20]=[CH:19][CH:18]=[C:17]3[C:13]=2[CH2:14][CH2:15][CH:16]3[C:21]#N)=CC=1.[OH2:25]>>[CH:16]1([C:21]([OH:2])=[O:25])[C:17]2[C:13](=[CH:12][CH:20]=[CH:19][CH:18]=2)[CH2:14][CH2:15]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
4-(p-chlorobenzyl)indan-1-carbonitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(CC2=C3CCC(C3=CC=C2)C#N)C=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted with ether
WASH
Type
WASH
Details
The ethereal solution is washed with water
EXTRACTION
Type
EXTRACTION
Details
extracted with a 5 % aqueous solution of potassium carbonate
EXTRACTION
Type
EXTRACTION
Details
the resultant precipitate is extracted with chloroform
WASH
Type
WASH
Details
The chloroform layer is washed with water
CUSTOM
Type
CUSTOM
Details
dried
DISTILLATION
Type
DISTILLATION
Details
The solvent is distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue is crystallized from cyclohexane

Outcomes

Product
Name
Type
product
Smiles
C1(CCC2=CC=CC=C12)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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